molecular formula C23H25ClN6O B2666101 C23H25ClN6O CAS No. 1396809-24-7

C23H25ClN6O

Cat. No. B2666101
CAS RN: 1396809-24-7
M. Wt: 436.94
InChI Key: WXPINDLJTJBTJE-UHFFFAOYSA-N
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Description

C23H25ClN6O, also known as Clenbuterol, is a chemical compound belonging to the class of beta-2 agonists. It is a synthetic drug that has been used for various purposes, including as a bronchodilator, decongestant, and weight loss aid. Clenbuterol has gained popularity in the scientific community due to its unique properties and potential applications in research.

Scientific Research Applications

Anti-Tubercular Activity

Pyrazinamide (PZA) is a crucial first-line drug used in tuberculosis (TB) therapy. Researchers have designed and synthesized novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives, including compounds like 6a, 6e, 6h, 6j, 6k, and 7e. These compounds were evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra. Notably, several compounds exhibited significant activity, with 50% inhibitory concentrations (IC50) ranging from 1.35 to 2.18 μM. Further evaluation revealed that five of the most active compounds had IC90 values ranging from 3.73 to 4.00 μM, indicating their potency. Importantly, these compounds demonstrated low cytotoxicity to human cells, making them promising candidates for further development .

Molecular Spectroscopy Applications

Molecular spectroscopy plays a vital role in investigating organic and inorganic materials. While specific studies on our compound are limited, its spectroscopic properties could be explored. Techniques such as UV-Vis, IR, NMR, and mass spectrometry can provide insights into its structure, electronic transitions, and vibrational modes. Researchers could investigate its interactions with other molecules, solvents, or surfaces using spectroscopic methods .

Imidazole Derivatives

Our compound contains an imidazole moiety. Imidazole derivatives have diverse applications, including antimicrobial, antifungal, and anti-inflammatory properties. Researchers could explore the potential of our compound in these areas. Additionally, imidazole-based compounds often participate in coordination chemistry, making them relevant for metal complex studies .

Computational Docking Studies

Given the compound’s structure, computational docking studies could predict its interactions with biological targets. Researchers could explore binding sites, affinity, and potential drug-receptor interactions. Such studies guide drug design and optimization, aiding in the development of novel therapeutic agents .

Environmental Applications

Other Potential Fields

Although specific research on our compound is limited, its unique structure suggests potential applications in fields like medicinal chemistry, materials science, and drug discovery. Researchers could investigate its interactions with enzymes, receptors, or cellular pathways. Collaborations across disciplines may reveal novel applications .

properties

IUPAC Name

N-[1-[6-(2-chlorophenyl)pyridazin-3-yl]piperidin-4-yl]-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25ClN6O/c24-18-7-3-1-5-16(18)20-9-10-21(28-26-20)30-13-11-15(12-14-30)25-23(31)22-17-6-2-4-8-19(17)27-29-22/h1,3,5,7,9-10,15H,2,4,6,8,11-14H2,(H,25,31)(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXPINDLJTJBTJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=NN2)C(=O)NC3CCN(CC3)C4=NN=C(C=C4)C5=CC=CC=C5Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25ClN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[1-[6-(2-chlorophenyl)pyridazin-3-yl]piperidin-4-yl]-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide

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